molecular formula C20H31N3OS B2523037 1-phenethyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034242-41-4

1-phenethyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

Cat. No. B2523037
CAS RN: 2034242-41-4
M. Wt: 361.55
InChI Key: WEPRRHUUYGCSLI-UHFFFAOYSA-N
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Description

1-phenethyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown potential as a therapeutic agent in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Scientific Research Applications

Formation of Azatricyclic Structures

This compound can undergo an intramolecular Friedel–Crafts reaction in trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures . The direction of this reaction depends on the position of the substituent relative to the multiple bond in tetrahydropyridine .

Synthesis of Benzomorphan Analogs

The compound can be transformed into benzomorphan analogs through a Friedel–Crafts reaction that is catalyzed by trifluoromethanesulfonic acid . These analogs have found medicinal uses as analgesic drugs .

Development of Opiate Alkaloids

There is a continuing interest among organic chemists in developing more potent analogs of opiate alkaloids, which would lack the side effects typical for this family of drugs . This compound could potentially be used in such developments.

Synthesis of Tetrahydro-4H-thiopyran-4-ones

Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors and electrochromic materials, synthetic juvenile hormones and pheromones, as well as polypropionate fragments – precursors to natural product analogs . This compound could potentially be used in the synthesis of these reagents.

Antitumor Activity

Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor activity . Therefore, this compound could potentially be used in the development of new antitumor drugs.

Antibacterial Activity

Derivatives of tetrahydro-4H-thiopyran-4-ones have shown antibacterial activity . This suggests that the compound could potentially be used in the development of new antibacterial drugs.

Antiparasitic Activity

Derivatives of tetrahydro-4H-thiopyran-4-ones have shown antiparasitic activity . This suggests that the compound could potentially be used in the development of new antiparasitic drugs.

Antifungal Activity

Derivatives of tetrahydro-4H-thiopyran-4-ones have shown antifungal activity . This suggests that the compound could potentially be used in the development of new antifungal drugs.

properties

IUPAC Name

1-(2-phenylethyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3OS/c24-20(21-11-6-17-4-2-1-3-5-17)22-16-18-7-12-23(13-8-18)19-9-14-25-15-10-19/h1-5,18-19H,6-16H2,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPRRHUUYGCSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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